molecular formula C27H26N2O B2738174 1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 861210-25-5

1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Cat. No.: B2738174
CAS No.: 861210-25-5
M. Wt: 394.518
InChI Key: SLEVTVFWKZEBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a complex organic compound that belongs to the class of pyrroloquinolines This compound is characterized by its unique structure, which includes an isopropylphenyl group, a methyl group, and a phenoxy group attached to a dihydropyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrroloquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an aniline derivative and a ketone.

    Introduction of the isopropylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst.

    Attachment of the phenoxy group: This can be done through a nucleophilic aromatic substitution reaction using phenol and a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles such as phenol or amines.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrroloquinolines depending on the nucleophile used.

Scientific Research Applications

1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline depends on its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-isopropylphenyl)-4-methyl-8-phenoxyquinoline
  • 1-(4-isopropylphenyl)-4-methyl-2,3-dihydroquinoline
  • 1-(4-isopropylphenyl)-4-methyl-8-phenoxy-1H-pyrrolo[3,2-c]quinoline

Uniqueness

1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is unique due to its specific combination of functional groups and the dihydropyrroloquinoline core. This structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

4-methyl-8-phenoxy-1-(4-propan-2-ylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O/c1-18(2)20-9-11-21(12-10-20)29-16-15-24-19(3)28-26-14-13-23(17-25(26)27(24)29)30-22-7-5-4-6-8-22/h4-14,17-18H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEVTVFWKZEBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=C(C=CC3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.